molecular formula C24H28FN5O B2895565 3-(4-fluorophenyl)-1-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide CAS No. 1396868-51-1

3-(4-fluorophenyl)-1-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2895565
CAS No.: 1396868-51-1
M. Wt: 421.52
InChI Key: WYRZNNFAWRKFDT-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H28FN5O and its molecular weight is 421.52. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(4-fluorophenyl)-1-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction with AchE can lead to inhibition of the enzyme’s activity, which may result in altered neurotransmission and potential therapeutic effects in neurological disorders.

Additionally, this compound has been observed to interact with various receptors, including serotonin and dopamine receptors, due to its structural similarity to other piperazine derivatives . These interactions can modulate neurotransmitter release and receptor activity, influencing mood and behavior.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA) pathways . By modulating these pathways, the compound can affect gene expression and cellular metabolism, leading to changes in cell function.

In neuronal cells, this compound has been shown to impact synaptic plasticity and neurotransmitter release, which are crucial for learning and memory processes . In non-neuronal cells, it may influence cell proliferation and apoptosis, highlighting its potential in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s interaction with AchE involves binding to the enzyme’s active site, leading to competitive inhibition . This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter in the synaptic cleft.

Furthermore, this compound can modulate receptor activity by binding to serotonin and dopamine receptors . This binding can either activate or inhibit receptor signaling, depending on the receptor subtype and the cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under controlled conditions but may degrade under extreme pH or temperature variations.

Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism . These changes can lead to altered cell function and potentially long-lasting therapeutic or adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors in rodents . At higher doses, it may induce toxic effects, including neurotoxicity and hepatotoxicity .

Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can have distinct biological activities and contribute to the overall effects of the compound.

The interaction with metabolic enzymes can also influence the compound’s pharmacokinetics, including its absorption, distribution, and elimination . Understanding these pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system .

Within cells, the compound may localize to specific organelles or compartments, influencing its activity and function . The interaction with transporters and binding proteins can also affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize to the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity .

Targeting signals within the compound’s structure can direct it to specific cellular compartments, enhancing its therapeutic potential . Understanding these localization mechanisms is essential for developing targeted therapies and minimizing off-target effects.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN5O/c1-28-23(18-22(27-28)19-8-10-20(25)11-9-19)24(31)26-12-5-13-29-14-16-30(17-15-29)21-6-3-2-4-7-21/h2-4,6-11,18H,5,12-17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRZNNFAWRKFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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